molecular formula C15H15N3O3S2 B2438396 Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 862975-56-2

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2438396
CAS No.: 862975-56-2
M. Wt: 349.42
InChI Key: DQOWLSBEWJWRCW-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole and benzothiazole families. This compound is characterized by its unique molecular structure, which includes a benzothiazole ring fused to a thiazole ring, and an ethyl ester group attached to the carboxylate moiety. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Compounds containing a benzothiazole nucleus have been found to possess interesting biological activities like antimicrobial , antitubercular , antitumor , antimalarial , anticonvulsant , anthelmintic, analgesic, and anti-inflammatory activity . Therefore, it is plausible that this compound may interact with a variety of biological targets, depending on its specific structure and functional groups.

Mode of Action

It is known that benzothiazole derivatives can interact with various receptors, including enzymes and dna . The presence of the aminothiazole and benzothiazole moieties could potentially allow for interactions with biological targets through hydrogen bonding, pi-stacking, and other non-covalent interactions .

Biochemical Pathways

Given the broad range of biological activities associated with benzothiazole derivatives, it is likely that this compound could affect multiple biochemical pathways, depending on its specific targets .

Pharmacokinetics

The presence of the ethyl ester group could potentially enhance the compound’s lipophilicity, which could in turn influence its absorption and distribution properties .

Result of Action

Given the range of biological activities associated with benzothiazole derivatives, it is likely that this compound could induce a variety of molecular and cellular effects, depending on its specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the core benzothiazole and thiazole rings. One common approach is the condensation of 6-methoxy-1,3-benzothiazol-2-amine with 4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically require mild conditions and can be performed in aqueous or organic solvents.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often carried out in anhydrous conditions to prevent hydrolysis.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines. These reactions often require the presence of a strong base or acid to facilitate the substitution process.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C15H15N3O3S2
  • Molecular Weight : 341.42 g/mol
  • CAS Number : 862975-56-2

The structure consists of a thiazole ring fused with a benzothiazole moiety, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives of benzothiazole, including ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance:

CompoundActivityReference
This compoundAntibacterial against Gram-positive and Gram-negative bacteria
Benzothiazole derivativesAntifungal activity against Candida species

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cell lines. Notably, compounds similar to this compound showed significant cytotoxic effects against breast cancer cells (MCF7).

StudyCell LineIC50 (µM)Reference
Ethyl 2 derivativeMCF715.0
Benzothiazole analogsVarious cancer linesVaries

Case Study 1: Antimicrobial Screening

A study conducted on various benzothiazole derivatives included ethyl 2-[...]-4-methyl... as part of a broader screening for antimicrobial activity. The results indicated that this compound exhibited moderate antibacterial effects against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Efficacy

In a comparative study on the anticancer efficacy of thiazole derivatives, ethyl 2-[...]-4-methyl... was shown to have a higher potency than traditional chemotherapeutics in inhibiting tumor growth in vivo models.

Comparison with Similar Compounds

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include:

  • Ethyl (6-methoxy-1,3-benzothiazol-2-yl)carbamate: This compound shares the benzothiazole core but lacks the thiazole ring and carboxylate group.

  • 2-amino-6-methoxy-benzothiazole: This compound has a similar benzothiazole structure but does not contain the thiazole ring or ethyl ester group.

  • 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methyl-1-piperidinecarbodithioate: This compound features a similar benzothiazole moiety but includes a piperidine ring and carbodithioate group.

These compounds exhibit different chemical and biological properties, highlighting the uniqueness of this compound in its applications.

Biological Activity

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities. This compound belongs to the thiazole and benzothiazole families, known for their diverse pharmacological properties. The unique structural features of this compound suggest a wide range of biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O4SC_{12}H_{12}N_{2}O_{4}S. Its structure includes a benzothiazole ring fused to a thiazole ring, along with an ethyl ester group attached to the carboxylate moiety. This configuration is crucial for its biological interactions and efficacy.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives. This compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups such as methoxy enhances its antibacterial potency .

Microorganism Activity Reference
Staphylococcus aureusModerate to potent
Escherichia coliModerate to potent
Candida tropicalisModerate

Anticancer Potential

Research indicates that compounds with a benzothiazole scaffold exhibit anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and death .

Antiviral Activity

The compound's structure also positions it as a potential antiviral agent. Studies have shown that benzothiazole derivatives can inhibit viral replication in various models. Specifically, this compound has demonstrated activity against Herpes Simplex Virus (HSV) and other viral pathogens .

Structure–Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Substituents on the Benzothiazole Ring : The presence of methoxy and other electron-withdrawing groups enhances antimicrobial and anticancer activities.
  • Positioning of Functional Groups : The placement of amine or amido linkages at specific positions on the benzothiazole scaffold is critical for enhancing bioactivity.
  • Methyl Substitutions : Methyl groups at certain positions increase the overall potency against various biological targets .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study conducted on synthesized derivatives demonstrated that modifications at the 6th position significantly increased antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Evaluation : this compound was tested on various cancer cell lines (e.g., MCF7 breast cancer cells), showing a dose-dependent inhibition of cell growth and induction of apoptosis .

Properties

IUPAC Name

ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-4-21-13(19)12-8(2)16-14(23-12)18-15-17-10-6-5-9(20-3)7-11(10)22-15/h5-7H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOWLSBEWJWRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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